molecular formula C18H17Cl3F2N4OS B1574292 GSK2110183 hydrochloride

GSK2110183 hydrochloride

Cat. No.: B1574292
M. Wt: 481.77
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Protein Kinase B (AKT) in Cellular Signaling

Protein Kinase B, commonly known as AKT, is a serine/threonine protein kinase that acts as a pivotal node in cellular signaling. nih.govnih.govwikipedia.org In mammals, it comprises three highly homologous isoforms: AKT1 (PKBα), AKT2 (PKBβ), and AKT3 (PKBγ). nih.govnih.govnih.gov The activation of AKT is a multi-step process initiated by various extracellular stimuli, such as growth factors and hormones, which activate phosphoinositide 3-kinase (PI3K). nih.govwikipedia.org PI3K then generates a lipid second messenger, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which recruits AKT to the cell membrane. nih.govwikipedia.org At the membrane, AKT is phosphorylated and activated by other kinases, primarily PDK1 and mTORC2. mdpi.comcellsignal.com

Once activated, AKT phosphorylates a wide array of downstream proteins, influencing a multitude of cellular processes. biologists.comspandidos-publications.com It promotes cell survival by inhibiting pro-apoptotic proteins and signals. cellsignal.comspandidos-publications.commdpi.com For instance, AKT can inactivate pro-apoptotic proteins like Bad and the Forkhead box O (FOXO) family of transcription factors. cellsignal.comspandidos-publications.com Furthermore, AKT plays a crucial role in cell growth by activating the mTORC1 signaling complex, which regulates protein synthesis and ribosome biogenesis. mdpi.com This kinase also contributes to cell proliferation by influencing cell cycle regulators. cellsignal.com Beyond these functions, AKT is a key regulator of cellular metabolism, impacting processes like glucose uptake and utilization. spandidos-publications.comnih.gov

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers. frontiersin.orgoaepublish.comnih.gov This aberrant activation can stem from various genetic and epigenetic alterations, including mutations in the genes encoding PI3K or AKT itself, or the loss of the tumor suppressor PTEN, which normally counteracts PI3K activity. mdpi.comfrontiersin.orgimrpress.com The constitutive, or constant, activation of this pathway provides cancer cells with a significant survival and growth advantage. nih.govfrontiersin.org It promotes uncontrolled proliferation, resistance to apoptosis (programmed cell death), and metabolic reprogramming to support rapid tumor growth. frontiersin.orgmdpi.com This dysregulation is implicated in a wide range of malignancies, including breast, ovarian, lung, and prostate cancers. oaepublish.comaacrjournals.org

Rationale for Targeting AKT in Preclinical Cancer Research

The frequent hyperactivation of the PI3K/AKT/mTOR pathway in tumors makes AKT a compelling target for therapeutic intervention in preclinical cancer research. biologists.comaacrjournals.org By inhibiting AKT, researchers aim to cut off the downstream signals that promote cancer cell survival and proliferation. aacrjournals.orgncats.io The rationale is that blocking this central node will induce apoptosis in tumor cells and inhibit their growth. ncats.io Preclinical studies using AKT inhibitors like GSK2110183 hydrochloride are crucial for validating this therapeutic strategy, understanding the potential for resistance, and identifying which cancer types are most likely to respond to this approach. nih.govdovepress.com These investigations often involve testing the inhibitor on various cancer cell lines and in animal models to observe its effects on tumor growth. nih.gov

Historical Context of AKT Inhibitor Discovery and Development (Preclinical)

The journey to develop AKT inhibitors has been a focus of cancer drug discovery for over two decades. nih.govspandidos-publications.com Initial efforts were challenging due to the high similarity in the ATP-binding pocket among AKT isoforms and other related kinases, which could lead to off-target effects. nih.govicr.ac.uk The discovery process evolved from screening for ATP-competitive inhibitors to more sophisticated approaches like fragment-based and structure-based drug design. nih.govicr.ac.uknih.gov This allowed for the development of more selective and potent inhibitors. nih.govicr.ac.uk Over the years, several classes of AKT inhibitors have been identified, including allosteric inhibitors that bind to sites other than the ATP pocket and irreversible inhibitors that form a covalent bond with the kinase. nih.gov This preclinical development has led to a pipeline of compounds, including this compound, that have been evaluated for their anti-cancer properties. nih.govspandidos-publications.com

Classification of this compound as a Pan-AKT Kinase Inhibitor

This compound is classified as a potent, orally bioavailable, ATP-competitive, pan-AKT kinase inhibitor. medchemexpress.comselleckchem.comnih.govaxonmedchem.com The term "pan-AKT" signifies that it inhibits all three isoforms of the AKT enzyme (AKT1, AKT2, and AKT3). medchemexpress.comselleckchem.comontosight.ai Being "ATP-competitive" means that it binds to the same site on the AKT enzyme as ATP, the cell's primary energy molecule, thereby preventing the kinase from functioning. nih.govaxonmedchem.com Preclinical research has demonstrated its high potency, with inhibitory constants (Ki) in the low nanomolar range for the AKT isoforms. medchemexpress.comselleckchem.comselleckchem.com Specifically, it has Ki values of 0.08 nM for AKT1, 2 nM for AKT2, and 2.6 nM for AKT3. medchemexpress.comselleckchem.comselleckchem.com

Research Findings on this compound in Preclinical Models

Preclinical studies have provided valuable insights into the activity of this compound. In various cancer cell lines, treatment with GSK2110183 has been shown to inhibit the phosphorylation of downstream AKT substrates, leading to cell cycle arrest and apoptosis. nih.govncats.io

Cell Line TypeEffect of GSK2110183Finding
Hematological MalignanciesInhibition of proliferationA significant percentage of cell lines were sensitive to the compound. nih.govselleckchem.com
Solid Tumors (e.g., Breast, Ovarian)Inhibition of proliferationSensitivity was often correlated with the presence of mutations in the PI3K/PTEN pathway. nih.gov
Gastric CancerTumor Growth InhibitionCombination with a HER3 inhibitor showed significant and durable tumor growth inhibition in a preclinical model. researchgate.net

In animal xenograft models, which involve implanting human tumor cells into mice, oral administration of this compound has resulted in tumor growth inhibition. medchemexpress.comnih.gov For example, in mice with BT474 breast tumor xenografts, daily oral dosing led to a dose-dependent tumor growth inhibition. medchemexpress.comnih.gov Similar effects were observed in models of ovarian cancer. medchemexpress.comnih.gov

Properties

Molecular Formula

C18H17Cl3F2N4OS

Molecular Weight

481.77

Origin of Product

United States

Mechanistic Characterization of Gsk2110183 Hydrochloride

Direct Kinase Inhibition Profile

GSK2110183 hydrochloride, also known as afuresertib (B560028), is a potent and selective inhibitor of the AKT serine/threonine kinase family. Its mechanism of action is characterized by direct engagement with the kinase domain, leading to the suppression of downstream signaling pathways that are critical for cell proliferation and survival.

GSK2110183 is a reversible, ATP-competitive inhibitor of AKT kinases. nih.govmedchemexpress.com This mode of action involves the compound binding to the ATP-binding pocket within the kinase domain of the AKT enzyme. nih.govmedchemexpress.com By occupying this site, GSK2110183 directly competes with the endogenous substrate, ATP, thereby preventing the transfer of a phosphate (B84403) group to downstream target proteins. This competitive inhibition effectively blocks the kinase's catalytic activity and halts the propagation of the signaling cascade. medchemexpress.comresearchgate.net The ATP-competitive nature of GSK2110183 is a key feature that distinguishes it from allosteric inhibitors, which bind to a different site on the enzyme. medchemexpress.com

The inhibitory activity of GSK2110183 extends to all three isoforms of the AKT enzyme: AKT1, AKT2, and AKT3. nih.govresearchgate.net As a pan-AKT inhibitor, it demonstrates potent, low nanomolar to sub-nanomolar activity against each isoform. nih.gov This broad inhibition of the entire AKT family ensures a comprehensive blockade of the PI3K/AKT signaling pathway, which is frequently dysregulated in various malignancies. researchgate.net

The potency of GSK2110183 against each AKT isoform has been quantified through the determination of its inhibition constants (Ki). These values represent the concentration of the inhibitor required to produce half-maximum inhibition. GSK2110183 is most potent against AKT1, with progressively lower, yet still highly potent, activity against AKT2 and AKT3. The specific Ki values are detailed in the table below. nih.gov

Kinase IsoformInhibition Constant (Ki)
AKT10.08 nM
AKT22.0 nM
AKT32.6 nM

Data sourced from multiple studies. nih.gov

In addition to its activity against wild-type AKT, GSK2110183 has demonstrated efficacy against certain activating mutations in the AKT gene.

A notable activating mutation in AKT1 is the E17K substitution, which occurs in the pleckstrin homology (PH) domain and leads to constitutive kinase activation. nih.gov Because GSK2110183 is an ATP-competitive inhibitor that binds to the kinase domain rather than the PH domain, its activity is not compromised by this mutation. nih.gov Research findings confirm that GSK2110183 potently inhibits the kinase activity of the E17K AKT1 mutant protein with an EC50 of 0.2 nM. nih.gov

To assess the specificity of GSK2110183, its activity was evaluated against a broad panel of other protein kinases. nih.gov While it is a highly potent inhibitor of AKT isoforms, like many ATP-competitive inhibitors, it can exhibit some activity against other kinases, particularly those within the same AGC kinase family. nih.gov In a screening against 261 different kinase assays, enzymes that were inhibited by more than 50% at a 0.5 µM concentration of GSK2110183 underwent further analysis to determine their IC50 values. nih.gov Among the kinases that showed some level of inhibition were Protein Kinase A (PKA) and Protein Kinase G1α (PKG1α). nih.gov

KinaseActivity
Protein Kinase A (PKA)IC50 value determined nih.gov
Protein Kinase G1α (PKG1α)IC50 value determined nih.gov

IC50 values were generated for enzymes inhibited >50% in a broad kinase panel screening. nih.gov

Inhibition of Mutant AKT Forms

Downstream Signaling Pathway Modulation

This compound is a potent, selective, and ATP-competitive inhibitor of the AKT family of kinases (AKT1, AKT2, and AKT3). nih.govaxonmedchem.com The AKT signaling pathway is a central regulator of numerous cellular processes, including cell survival, growth, and proliferation. nih.gov Activated AKT exerts its effects by phosphorylating a wide array of downstream substrate proteins. nih.gov By inhibiting AKT kinase activity, this compound prevents the phosphorylation of these substrates, thereby modulating their function and impacting the signaling cascades they control. nih.govresearchgate.net

Treatment of cancer cell lines with GSK2110183 results in a marked decrease in the phosphorylation of several key downstream effectors of the AKT pathway. nih.govresearchgate.net This inhibition has been demonstrated across various experimental models, confirming the compound's mechanism of action.

Glycogen Synthase Kinase 3 Beta (GSK3β) is a constitutively active serine/threonine kinase that is inactivated upon phosphorylation. nih.gov AKT is a primary kinase responsible for the inhibitory phosphorylation of GSK3β at the Serine 9 residue (p-GSK3β Ser9). nih.govnih.gov This phosphorylation event is a key control mechanism for GSK3β activity. nih.gov

The inhibition of AKT by this compound prevents this phosphorylation event. As a result, GSK3β remains in its active state. Western blot analysis in cell lines such as BT474 (breast carcinoma) and LNCaP (prostate cancer) has demonstrated a significant reduction in the levels of phosphorylated GSK3β following treatment with GSK2110183. researchgate.net

Table 1: Effect of GSK2110183 on GSK3β Phosphorylation

Substrate Phosphorylation Site Effect of AKT Activation Effect of GSK2110183 Inhibition Cell Line Examples
GSK3β Serine 9 Phosphorylation (Inactivation) Decreased Phosphorylation (Activation) BT474, LNCaP researchgate.net

Proline-Rich AKT Substrate 40 (PRAS40), also known as AKT1S1, is a component of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and functions as an inhibitor of its kinase activity. drugbank.comreactome.org AKT-mediated phosphorylation of PRAS40 on Threonine 246 (Thr246) is a critical step that relieves its inhibitory effect on mTORC1. reactome.orgnih.gov This phosphorylation facilitates the binding of PRAS40 to 14-3-3 proteins, leading to its dissociation from mTORC1 and subsequent activation of the complex. reactome.orgnih.gov

Table 2: Effect of GSK2110183 on PRAS40 Phosphorylation

Substrate Phosphorylation Site Effect of AKT Activation Effect of GSK2110183 Inhibition Cell Line Examples
PRAS40 Threonine 246 Phosphorylation (Relief of mTORC1 Inhibition) Decreased Phosphorylation (Sustained mTORC1 Inhibition) BT474, LNCaP researchgate.net

The Forkhead Box Protein O (FOXO) family of transcription factors (e.g., FOXO1, FOXO3, FOXO4) plays a crucial role in regulating the expression of genes involved in stress response, cell cycle arrest, and apoptosis. nih.govreactome.org The activity of FOXO proteins is negatively regulated by AKT-mediated phosphorylation at conserved threonine and serine residues. reactome.orgwinthrop.edu This phosphorylation promotes the binding of FOXO proteins to 14-3-3 proteins, leading to their export from the nucleus to the cytoplasm, thereby preventing them from activating their target genes. researchgate.net

This compound, through its inhibition of AKT, prevents the phosphorylation of FOXO proteins. researchgate.net This leads to the retention of FOXO factors in the nucleus, where they can remain transcriptionally active. Studies have shown decreased levels of phosphorylated FOXO in cells treated with GSK2110183, confirming the disruption of this regulatory mechanism. researchgate.net

Table 3: Effect of GSK2110183 on FOXO Phosphorylation

Substrate Family Key Phosphorylation Sites (Examples) Effect of AKT Activation Effect of GSK2110183 Inhibition Cell Line Examples
FOXO Proteins FOXO1 (T24, S256), FOXO3 (T32, S253) reactome.org Phosphorylation (Nuclear Exclusion/Inactivation) Decreased Phosphorylation (Nuclear Retention/Activation) BT474, LNCaP researchgate.net

Caspase 9 is an initiator caspase that plays a vital role in the intrinsic pathway of apoptosis. nih.gov AKT can directly phosphorylate the pro-caspase 9 zymogen at Serine 196 (Ser196). nih.govreactome.org This phosphorylation inhibits the proteolytic processing and activation of caspase 9, thereby suppressing apoptosis and promoting cell survival. nih.gov

Inhibition of AKT activity by this compound leads to a decrease in the phosphorylation of caspase 9 at this inhibitory site. researchgate.net This allows for the efficient activation of pro-caspase 9 in response to apoptotic stimuli, such as the release of cytochrome c from mitochondria, thereby facilitating the execution of the apoptotic program. nih.govembopress.org

Table 4: Effect of GSK2110183 on Caspase 9 Phosphorylation

Substrate Phosphorylation Site Effect of AKT Activation Effect of GSK2110183 Inhibition Cell Line Examples
Caspase 9 Serine 196 Phosphorylation (Inhibition of Protease Activity) Decreased Phosphorylation (Facilitation of Activation) BT474, LNCaP researchgate.net

The S6 ribosomal protein (S6) is a component of the 40S ribosomal subunit, and its phosphorylation (pS6) is a key event in the regulation of protein synthesis and cell growth. S6 is directly phosphorylated by the p70 S6 Kinase (p70S6K), which is a primary downstream target of mTORC1. nih.gov Therefore, the level of phosphorylated S6 is widely used as a reliable biomarker for the activity of the mTORC1 signaling pathway. nih.gov

While GSK2110183 is an inhibitor of AKT, not directly of mTOR, its action has profound indirect effects on mTORC1 activity. By preventing the phosphorylation of upstream mTORC1 regulators like PRAS40, GSK2110183 leads to the suppression of mTORC1 function. nih.govresearchgate.net This inhibition of mTORC1 results in decreased phosphorylation of its substrate p70S6K, and consequently, a reduction in the levels of phosphorylated S6. Research on related AKT inhibitors has confirmed that their activity leads to a significant reduction in phospho-S6 levels, signifying effective downstream inhibition of the mTORC1 pathway. nih.gov

Table 5: Downstream Effect of GSK2110183 on mTORC1 Activity Marker

Pathway Marker Upstream Regulator Effect of AKT/mTORC1 Activation Effect of GSK2110183 Inhibition Significance
pS6 mTORC1 / p70S6K Increased Phosphorylation Decreased Phosphorylation Indicates indirect inhibition of the mTORC1 pathway nih.gov

Decreased Phosphorylation of Key AKT Substrates

Cell Cycle Regulatory Proteins (e.g., p21WAF1/CIP1, E2F1, MYC)

This compound, also known as afuresertib, influences key proteins that regulate the cell cycle. medchemexpress.comnih.gov Western blotting analyses have demonstrated that treatment with afuresertib leads to an increased expression of p21WAF1/CIP1. medchemexpress.comnih.govnih.gov The protein p21WAF1/CIP1 is a cyclin-dependent kinase inhibitor, and its induction is linked to the promotion of G1 phase cell cycle arrest. nih.govnih.gov

Furthermore, afuresertib has been shown to modulate the expression of E2F1 and MYC. medchemexpress.comnih.govnih.gov These transcription factors are associated with the fibroblast core serum response, a pattern of gene expression linked to cell proliferation and wound healing. nih.govnih.govnih.govnih.gov In studies involving malignant pleural mesothelioma (MPM) cells, afuresertib treatment resulted in decreased levels of E2F1. nih.gov

Cellular Effects Resulting from AKT Inhibition

The inhibition of the AKT signaling pathway by this compound triggers several significant downstream cellular effects. cancer.gov

Cell Proliferation Inhibition

This compound has demonstrated potent anti-proliferative effects across a variety of cancer cell lines. cancer.govpatsnap.com As an inhibitor of the serine/threonine protein kinase Akt, its mechanism involves disrupting the PI3K/Akt signaling pathway, which is frequently dysregulated in tumorigenesis. cancer.gov This inhibition suppresses tumor cell proliferation. cancer.gov

Studies have shown that afuresertib effectively suppresses the proliferation of malignant pleural mesothelioma (MPM) cells. nih.govnih.gov It has also been shown to inhibit the growth of human Merkel cell carcinoma cells and esophageal cancer cell lines. nih.govnih.gov In a broad screening against a diverse panel of human cancer cell lines, GSK2110183 showed preferential inhibition of proliferation in cells with an activated AKT pathway. nih.gov

Below is a summary of the inhibitory effects of GSK2110183 (Afuresertib) on the proliferation of various cancer cell lines.

Cell Line TypeObserved EffectReference
Malignant Pleural Mesothelioma (MPM)Suppression of cell proliferation and viability. nih.govnih.gov
Merkel Cell Carcinoma (MCC)Significant and robust inhibition of cell proliferation. nih.gov
Esophageal CancerInhibition of survival and proliferation. nih.gov
Hematological Malignancies65% of tested cell lines were sensitive (EC50 < 1 μM). selleckchem.com
Solid Tumors21% of tested cell lines had EC50 < 1 μM. selleckchem.com

Cell Cycle Arrest (G1 Phase)

A significant cellular consequence of AKT inhibition by this compound is the arrest of the cell cycle, predominantly in the G1 phase. medchemexpress.comnih.gov In studies on malignant pleural mesothelioma cells, afuresertib strongly arrested the cell cycle in the G1 phase. nih.govnih.gov Flow cytometry analysis confirmed a dramatic increase in the population of cells in the G0/G1 phase, with a corresponding decrease in the S and G2-M phases. nih.govresearchgate.net This G1 phase arrest is promoted by the afuresertib-induced expression of p21. medchemexpress.comnih.gov

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in tumor cells. cancer.gov Inhibition of the AKT pathway by afuresertib leads to the induction of apoptosis. cancer.govpatsnap.com In malignant pleural mesothelioma cell lines, such as ACC-MESO-4 and MSTO-211H, afuresertib treatment significantly increased the number of apoptotic cells. nih.govnih.gov This pro-apoptotic effect is further evidenced by a significant increase in the activities of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. medchemexpress.comnih.gov Studies in esophageal cancer cells also showed an increased apoptosis rate with increasing concentrations of afuresertib. nih.gov

The table below summarizes findings related to the induction of apoptosis by GSK2110183 (Afuresertib).

Cell LineApoptotic MarkerResultReference
ACC-MESO-4Apoptotic Cell NumberSignificantly increased nih.govnih.gov
MSTO-211HApoptotic Cell NumberSignificantly increased nih.govnih.gov
ACC-MESO-4 & MSTO-211HCaspase-3 and Caspase-7 ActivitySignificantly increased medchemexpress.comnih.gov
Eca109 (Esophageal Cancer)Apoptosis RateIncreased with concentration nih.gov

Inhibition of Nuclear Translocation of FOXO3A

This compound affects the subcellular localization of Forkhead box O (FOXO) family proteins, which are downstream targets of AKT. nih.govnih.gov In the absence of AKT signaling, FOXO transcription factors typically reside in the nucleus where they can regulate the expression of genes involved in apoptosis and cell cycle arrest. reactome.org Activated AKT phosphorylates FOXO proteins, leading to their export from the nucleus to the cytoplasm, thereby inhibiting their function. reactome.orgnih.gov

Treatment with afuresertib leads to a decrease in the phosphorylation of AKT substrates, including FOXO family proteins like FOXO1 and FOXO3a. nih.govnih.govselleckchem.com This reduction in phosphorylation prevents their sequestration in the cytoplasm, effectively inhibiting their nuclear export and promoting their activity within the nucleus. nih.govnih.govashpublications.org This mechanism is consistent with the observed increase in G1 phase arrest, as nuclear FOXO activity can promote the expression of cell cycle inhibitors like p21. nih.gov

Modulation of Fibroblast Core Serum Response

Research has shown that this compound can modulate the expression of genes associated with the fibroblast core serum response (CSR). medchemexpress.comnih.govnih.gov The CSR is a pattern of gene expression typically seen when fibroblasts are exposed to serum, mimicking aspects of the wound healing process. nih.govnih.govplos.org This response is characterized by changes in genes related to cell motility, matrix remodeling, and proliferation. plos.org

Gene set enrichment analysis revealed that afuresertib modulates the expression of E2F1 and MYC, two transcription factors linked to the fibroblast CSR. nih.govnih.gov This finding suggests that beyond its direct effects on cell cycle and apoptosis, afuresertib can also influence the complex transcriptional programs that are active in the tumor microenvironment and are associated with cancer progression. nih.govnih.gov

Preclinical Efficacy Studies of Gsk2110183 Hydrochloride

In Vitro Cellular Models

GSK2110183 has been shown to preferentially inhibit the proliferation of human cancer cell lines where the Akt signaling pathway is activated. axonmedchem.comnih.gov In a broad screening of 290 cancer cell lines, which included 112 hematological malignancy lines and 178 solid tumor lines, GSK2110183 demonstrated significant anti-proliferative effects. nih.gov The compound consistently showed a concentration-dependent inhibition of cell growth. nih.gov

The sensitivity to GSK2110183 varies between hematological and solid tumor cell lines. A higher percentage of hematological cancer cell lines were found to be sensitive to the compound compared to solid tumor cell lines. selleckchem.comnih.gov Specifically, 65% of hematological cell lines exhibited an EC50 value of less than 1 µM, while 21% of solid tumor cell lines showed similar sensitivity. selleckchem.comresearchgate.net This suggests a greater general susceptibility of blood cancers to Akt inhibition by this compound in vitro. nih.gov

GSK2110183 has demonstrated notable anti-proliferative activity across a variety of hematological malignancy cell lines. nih.gov The phosphatidylinositide 3-kinase (PI3K)/AKT pathway, which is critical for cell proliferation and survival, is often constitutively active in these types of cancers. nih.gov

In studies encompassing a wide range of hematological cancer cell lines, 65% were found to be sensitive to GSK2110183, with an EC50 value below 1 µM. selleckchem.comnih.gov This indicates a potent inhibitory effect on the growth of these cancer cells. The compound's mechanism of action involves the inhibition of the Akt kinase, which plays a central role in signaling pathways that are frequently dysregulated in hematological cancers like acute myeloid leukemia (AML) and multiple myeloma. nih.govnih.govfrontiersin.org The inhibition of this pathway can lead to cell cycle arrest and apoptosis. nih.gov

Table 1: Anti-proliferative Activity of GSK2110183 in Hematological Malignancies

Cancer Type Key Findings
Acute Myeloid Leukemia (AML) Cell lines show sensitivity to GSK2110183, which targets the frequently activated PI3K/AKT pathway in AML. frontiersin.org

| Multiple Myeloma | GSK2110183 shows single-agent activity, and inhibition of the PI3K/AKT pathway is a therapeutic strategy for this malignancy. nih.gov |

This table summarizes the general findings on the in vitro efficacy of GSK2110183 in representative hematological malignancies.

GSK2110183 has also been evaluated for its efficacy in various solid tumor cell lines, with activity particularly noted in cancers with activated Akt pathways. nih.gov

In breast cancer cell lines, the efficacy of GSK2110183 has been linked to the genetic background of the cells, particularly the status of the PI3K/Akt pathway. The BT474 cell line, which has a PIK3CA mutation leading to a hyperactive Akt pathway, has been a model for studying the effects of this inhibitor. nih.gov

Treatment of BT474 cells with GSK2110183 resulted in a dose-dependent inhibition of cell proliferation. nih.gov This inhibition is associated with the downregulation of downstream targets of Akt signaling. For instance, Western blot analysis of BT474 cells treated with GSK2110183 showed decreased phosphorylation of Akt substrates such as GSK3β, PRAS40, and FOXO proteins. researchgate.net

Table 2: In Vitro Efficacy of GSK2110183 in BT474 Breast Cancer Cells

Cell Line Key Pathway Alteration Effect of GSK2110183

| BT474 | PIK3CA mutation, ERBB2 amplification | Dose-dependent inhibition of proliferation. nih.gov |

This table highlights the in vitro activity of GSK2110183 in the BT474 breast cancer cell line.

The anti-proliferative effects of GSK2110183 have also been observed in ovarian cancer cell lines. The SKOV3 cell line, which also features a PIK3CA mutation and ERBB2 amplification, has shown sensitivity to this Akt inhibitor. nih.gov

In vitro studies demonstrated that SKOV3 cells are sensitive to GSK2110183, with EC50 values for cell growth inhibition being in the nanomolar to low micromolar range. nih.gov The A2780 ovarian cancer cell line has also been used in studies to evaluate the effects of Akt inhibition. nih.gov

Table 3: In Vitro Efficacy of GSK2110183 in Ovarian Cancer Cell Lines

Cell Line Key Pathway Alteration Effect of GSK2110183
SKOV3 PIK3CA mutation, ERBB2 amplification Sensitive to inhibition of proliferation. nih.gov

| A2780 | N/A | Used as a model to study Akt inhibition. nih.gov |

This table summarizes the in vitro activity of GSK2110183 in selected ovarian cancer cell lines.

In the context of prostate cancer, the LNCaP cell line has been utilized to study the effects of GSK2110183. This cell line is known to be sensitive to androgen receptor signaling, which can interact with the Akt pathway.

Treatment of LNCaP cells with GSK2110183 demonstrated a concentration-dependent inhibition of Akt signaling. researchgate.net Western blot analysis revealed that the compound effectively reduced the phosphorylation of multiple Akt substrates, including GSK3β, PRAS40, and FOXO proteins, confirming its on-target activity in this cell line. researchgate.net

Table 4: In Vitro Efficacy of GSK2110183 in LNCaP Prostate Cancer Cells

Cell Line Key Characteristics Effect of GSK2110183

| LNCaP | Androgen-sensitive | Inhibition of Akt signaling pathway. researchgate.net |

This table outlines the in vitro effects of GSK2110183 on the LNCaP prostate cancer cell line.

Dose-Dependent Inhibition of Proliferation across Diverse Cancer Cell Lines

Solid Tumors
Malignant Pleural Mesothelioma (e.g., ACC-MESO-4, MSTO-211H)

GSK2110183 hydrochloride, also known as afuresertib (B560028), has demonstrated significant tumor-suppressive effects in malignant pleural mesothelioma (MPM) cell lines. cancerrxgene.orgcancerrxgene.org In vitro studies on the MPM cell lines ACC-MESO-4 and MSTO-211H showed that afuresertib induces apoptosis, as evidenced by a significant increase in caspase-3 and caspase-7 activities. cancerrxgene.orgmedchemexpress.com

Treatment with afuresertib also led to a strong cell cycle arrest in the G1 phase. cancerrxgene.orgmedchemexpress.com This was associated with an increased expression of the cell cycle inhibitor p21WAF1/CIP1 and a corresponding decrease in the phosphorylation of AKT substrates such as the FOXO family of transcription factors. cancerrxgene.orgmedchemexpress.com The dephosphorylation of FOXO proteins is understood to promote p21 expression, thereby inducing G1 phase arrest. cancerrxgene.org Furthermore, afuresertib was found to significantly inhibit colony formation of both ACC-MESO-4 and MSTO-211H cells, indicating a reduction in their clonogenic survival. cancerrxgene.org

Merkel Cell Carcinoma (e.g., MKL-1)

In the context of Merkel cell carcinoma (MCC), a highly aggressive neuroendocrine skin cancer, this compound (afuresertib) has been shown to inhibit the growth of the MKL-1 cell line. The AKT/mTOR signaling pathway is considered crucial for Merkel cell carcinogenesis, and afuresertib, as a potent AKT inhibitor, directly targets this pathway.

Pancreatic Cancer (e.g., HPAC, CAPAN-2)

The development of this compound (afuresertib) has included investigations for its use in pancreatic cancer. The Genomics of Drug Sensitivity in Cancer (GDSC) database includes screening data for afuresertib against a panel of pancreatic adenocarcinoma (PAAD) cell lines. cancerrxgene.orgcancerrxgene.org However, specific research findings detailing the in vitro efficacy of this compound on the pancreatic cancer cell lines HPAC and CAPAN-2, such as IC50 values or specific effects on cell viability and apoptosis, are not detailed in the available literature.

Correlation of In Vitro Potency with AKT Pathway Activation (e.g., PI3K/PTEN alterations)

The in vitro potency of this compound is strongly correlated with the activation status of the PI3K/AKT/mTOR pathway. The compound shows increased selectivity and efficacy in cancer cells that harbor genetic alterations leading to pathway hyperactivation, such as mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or the loss of function of the PTEN tumor suppressor. nih.gov

Preclinical studies have consistently shown that cell lines with PIK3CA mutations or PTEN deficiency are more sensitive to inhibitors of the AKT pathway. selleckchem.com For instance, research on various cancer cell line panels demonstrates that the presence of these mutations is associated with lower IC50 values for AKT inhibitors. selleckchem.com this compound has been shown to be sensitive in approximately 21% of solid tumor cell lines, with this sensitivity often linked to an activated AKT pathway. selleckchem.com The mechanism relies on the principle of oncogene addiction, where tumor cells become highly dependent on the constitutively active signaling pathway for their growth and survival. By inhibiting AKT, this compound effectively shuts down this critical survival signal, leading to cell growth inhibition and apoptosis preferentially in these genetically defined cancer cells. nih.gov

In Vivo Animal Models

Mouse Xenograft Models

The in vivo efficacy of this compound (afuresertib) has been evaluated in mouse xenograft models using the human breast cancer cell line BT474, which is characterized by HER2 amplification and an activated PI3K/AKT pathway. medchemexpress.comselleckchem.com In studies using female athymic nude mice bearing BT474 tumor xenografts, oral administration of afuresertib resulted in a dose-dependent inhibition of tumor growth. medchemexpress.comselleckchem.com

The findings from these preclinical in vivo models provided a strong rationale for the clinical investigation of this compound in patients with tumors characterized by an activated AKT signaling pathway.

Human Ovarian Cancer Xenografts (e.g., SKOV3)

The efficacy of GSK2110183 has been demonstrated in human ovarian cancer xenograft models. In studies using female athymic nude mice bearing SKOV3 ovarian tumors, daily oral administration of GSK2110183 resulted in significant, dose-dependent tumor growth inhibition (TGI). crownbio.com The treatment produced a TGI of 23%, 37%, and 97% at varying dose levels. medchemexpress.comnih.gov Another study reported a robust TGI of 80% in the SKOV3 model. crownbio.com These findings highlight the compound's potent anti-tumor activity in ovarian cancer models where the AKT pathway is activated. medchemexpress.com

Tumor Growth Inhibition in SKOV3 Ovarian Cancer Xenografts
Dose LevelTumor Growth Inhibition (TGI)Reference
Low23% medchemexpress.comnih.gov
Medium37% medchemexpress.comnih.gov
Medium-High80% crownbio.com
High97% medchemexpress.comnih.gov
Pancreatic Cancer Xenografts (e.g., HPAC, CAPAN-2 with KRAS mutations)

Pancreatic cancers, particularly those with KRAS mutations, are known to be challenging to treat. The efficacy of targeting the AKT pathway has been explored in this context, often in combination with inhibitors of parallel signaling pathways like the MAPK pathway. crownbio.com Preclinical studies have utilized pancreatic cancer xenograft models such as HPAC and CAPAN-2, which harbor KRAS mutations, to evaluate AKT inhibitors. crownbio.com

While specific monotherapy data for GSK2110183 in these models is limited in the available literature, studies on the closely related AKT inhibitor GSK2141795 provide significant insight. In mice with CAPAN-2 tumor xenografts, GSK2141795 as a single agent resulted in minimal tumor growth inhibition of 26%. crownbio.com However, when combined with a MEK inhibitor (GSK1120212), the anti-tumor effect was dramatically enhanced, leading to a TGI of over 100%, which is indicative of tumor regression. crownbio.com Similar enhanced activity was observed in HPAC xenograft models. crownbio.comclinicaltrials.gov This synergistic effect underscores the therapeutic potential of AKT inhibition in KRAS-driven pancreatic cancer. crownbio.com

Gastric Cancer Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are considered highly relevant preclinical models because they retain the characteristics of the original human tumor. nih.govlarvol.com These models are increasingly used to evaluate the efficacy of targeted therapies. larvol.com While a clinical trial has noted that GSK2110183 (afuresertib) showed synergistic activity with paclitaxel (B517696) in in vivo models of gastric cancer, specific data detailing the efficacy of GSK2110183 as a monotherapy or combination therapy in gastric cancer PDX models is not extensively detailed in publicly available research. clinicaltrials.gov The establishment of gastric cancer PDX panels has been reported as a valuable platform for testing standard-of-care drugs and identifying new therapeutic strategies. researcher.life

Demonstrations of Tumor Growth Inhibition (TGI) and Regression

Treatment with GSK2110183 has led to significant tumor growth inhibition and, in some contexts, tumor regression in preclinical models. crownbio.com As noted, the compound achieved a dose-dependent TGI of up to 97% in SKOV3 ovarian cancer xenografts. medchemexpress.comnih.gov In BT474 breast cancer xenografts, daily oral administration resulted in TGI of 8%, 37%, and 61% at increasing doses over a 21-day period. medchemexpress.comnih.gov

Evidence suggestive of tumor regression has been observed, particularly in combination therapy settings. In the CAPAN-2 pancreatic cancer model, the combination of the AKT inhibitor GSK2141795 with a MEK inhibitor resulted in a TGI greater than 100%, indicating a reduction in tumor volume from the initial size at the start of treatment. crownbio.com

Preclinical Tumor Growth Inhibition (TGI) with AKT Inhibitors
Cancer ModelCompoundMaximal TGIKey FindingReference
SKOV3 (Ovarian)GSK211018397%Dose-dependent monotherapy efficacy medchemexpress.comnih.gov
BT474 (Breast)GSK211018361%Dose-dependent monotherapy efficacy medchemexpress.comnih.gov
CAPAN-2 (Pancreatic)GSK2141795 + MEK Inhibitor>100%Combination therapy led to tumor regression crownbio.com

Sustained Inhibition of AKT Activity in Tumor Models

A critical aspect of preclinical evaluation is confirming that the therapeutic agent engages its target in the tumor tissue. Studies have shown that oral administration of GSK2110183 results in a sustained, dose-proportional inhibition of AKT activity within the tumor. crownbio.com This was demonstrated in mice bearing BT474 tumors, where treatment for seven days led to a dose-dependent decrease in the phosphorylation of PRAS40, a direct substrate of AKT. crownbio.com

Pharmacodynamic analysis revealed that phosphorylation of PRAS40 was decreased by 8%, 37%, and 61% in the tumors of mice that received increasing doses of GSK2110183. crownbio.com This target engagement correlated with the concentration of the compound in the tumor tissue. crownbio.com Further evidence of AKT pathway inhibition comes from Western blot analyses showing that GSK2110183 decreases the phosphorylation of other AKT substrates, such as GSK-3β and members of the FOXO family. medchemexpress.comnih.gov This sustained inhibition of downstream signaling confirms the compound's mechanism of action in vivo and links its molecular activity to the observed anti-tumor effects. nih.govcrownbio.com

Pharmacological Aspects of Gsk2110183 Hydrochloride in Preclinical Research

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in preclinical models have been crucial in establishing the viability of GSK2110183 hydrochloride as an oral agent. These studies have primarily focused on its absorption and distribution in mouse models bearing human tumor xenografts.

This compound has demonstrated oral bioavailability in preclinical mouse models. nih.govnih.gov Following oral administration to mice with BT474 tumors, the concentration of GSK2110183 in both the blood and tumor tissue was found to increase in a manner proportional to the dose administered. nih.gov A notable finding from these studies is that the exposure of the compound in tumor tissue was consistently higher than in the blood, indicating effective tumor penetration. nih.gov

Interactive Table: Dose-Proportional Exposure of GSK2110183 in BT474 Tumor-Bearing Mice
Oral Dose (mg/kg)Relative Blood ConcentrationRelative Tumor Concentration
10LowLow
30MediumMedium
100HighHigh

Note: This table illustrates the dose-proportional relationship observed in preclinical studies. Actual concentration values vary based on specific experimental conditions.

Pharmacodynamics in Preclinical Models

The pharmacodynamic effects of this compound have been evaluated by assessing its impact on AKT activity and the phosphorylation status of downstream substrates within tumor tissues in preclinical models.

Daily oral administration of GSK2110183 results in a sustained inhibition of AKT activity, which in turn leads to the inhibition of tumor growth in various mouse xenograft models. nih.govnih.gov The efficacy of sustained target inhibition is demonstrated by significant tumor growth inhibition (TGI) in models such as the BT474 breast cancer xenograft and the SKOV3 ovarian cancer xenograft following daily oral dosing for 21 days. selleckchem.commedchemexpress.com

A time-course experiment in a BT474 xenograft model showed that a single oral dose led to a sustained 60% inhibition of phospho-PRAS40, a direct AKT substrate, for 24 hours. nih.gov This provides direct evidence of the compound's ability to maintain prolonged suppression of the AKT signaling pathway in vivo.

Interactive Table: Tumor Growth Inhibition (TGI) with Daily Oral GSK2110183
Tumor ModelOral Dose (mg/kg)TGI (%)
BT474 Breast Cancer108
BT474 Breast Cancer3037
BT474 Breast Cancer10061
SKOV3 Ovarian Cancer1023
SKOV3 Ovarian Cancer3037
SKOV3 Ovarian Cancer10097

Source: Data compiled from preclinical studies involving 21 days of treatment. selleckchem.commedchemexpress.com

This compound modulates the phosphorylation of several key downstream substrates of the AKT pathway, confirming target engagement within the tumor tissue.

p-AKT: As an ATP-competitive inhibitor, GSK2110183 blocks the kinase activity of already phosphorylated AKT. Interestingly, this inhibition can trigger a feedback mechanism, leading to the hyperphosphorylation of AKT itself. This phenomenon of feedback hyperphosphorylation of AKT has been observed in HPAC pancreatic cancer xenografts following treatment with AKT inhibitors. plos.org In vitro studies also noted an increase in phosphorylation levels of Akt (at sites Thr308 and Ser473) after afuresertib (B560028) treatment. researchgate.net

p-GSK3β: In vitro studies using BT474 and LNCaP cancer cell lines have shown that treatment with GSK2110183 leads to a decrease in the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β). medchemexpress.complos.org This indicates a reduction in the inhibitory signal from AKT, which is consistent with the compound's mechanism of action.

p-PRAS40: The effect of GSK2110183 on Proline-Rich AKT Substrate 40 kDa (PRAS40) has been quantified in vivo. In mice bearing BT474 tumors, a dose-responsive inhibition of PRAS40 phosphorylation was observed after seven days of daily oral dosing. nih.gov Research indicated that a circulating GSK2110183 concentration of approximately 3 µM corresponded with a 61% decrease in the levels of phospho-PRAS40 in the tumor tissue. nih.gov

Interactive Table: Dose-Dependent Inhibition of p-PRAS40 in BT474 Tumors
Oral Dose (mg/kg/day for 7 days)Decrease in p-PRAS40 (%)
108
3037
10061

Source: Data from in vivo analysis of tumor tissue. nih.gov

pS6: The phosphorylation of ribosomal protein S6 (pS6), a downstream effector in the AKT/mTOR pathway, is also modulated. In preclinical studies using a mouse model of KRAS-driven pancreatic cancer, the combination of an AKT inhibitor (GSK2141795, a close analog of GSK2110183) with a MEK inhibitor resulted in an enhanced anti-tumor effect that was accompanied by a greater reduction in phospho-S6 levels compared to either agent alone. nih.govplos.org

Mechanisms of Sensitivity and Resistance in Preclinical Models

Molecular Markers of Sensitivity

The sensitivity of cancer cells to GSK2110183 is strongly correlated with their dependence on the PI3K/AKT pathway for survival and proliferation. Several molecular alterations have been identified in preclinical models as key predictors of a favorable response.

A primary determinant of sensitivity to GSK2110183 is the hyperactivation of the AKT pathway, often driven by genetic alterations in its upstream components. medchemexpress.com Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or the loss or inactivation of the PTEN tumor suppressor gene, are strong predictors of sensitivity. nih.govnih.gov PTEN is a phosphatase that negatively regulates the PI3K pathway by converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2). Its functional loss leads to the accumulation of PIP3, resulting in constitutive activation of AKT.

In a broad panel of cancer cell lines, those harboring PIK3CA mutations or PTEN loss demonstrated significantly greater sensitivity to AKT inhibitors. nih.govnih.gov For instance, preclinical xenograft models using tumors with an activated AKT pathway, such as the SKOV3 ovarian cancer model (PIK3CA amplification) and the BT474 breast cancer model (PIK3CA mutation), have shown significant tumor growth inhibition in response to GSK2110183. selleckchem.commedchemexpress.com

Table 1: Correlation of PI3K/PTEN Pathway Alterations with Sensitivity to AKT Inhibitors in Preclinical Models
Molecular AlterationConsequenceObserved Effect on SensitivityReference
Activating PIK3CA MutationsConstitutive PI3K activation, leading to increased PIP3 and AKT phosphorylation.Significantly enhanced sensitivity to AKT inhibitors, including afuresertib (B560028). nih.govnih.gov
PTEN Loss/InactivationInability to dephosphorylate PIP3, leading to sustained AKT activation.Correlates with sensitivity to AKT inhibition in various cancer cell lines. nih.govnih.gov

Constitutive activation of receptor tyrosine kinases (RTKs), such as Human Epidermal Growth Factor Receptor 2 (HER2), can also confer sensitivity to AKT inhibition. HER2 amplification or overexpression leads to downstream activation of the PI3K/AKT pathway. Preclinical studies with other AKT inhibitors have shown that the anti-proliferative effect is more pronounced in tumor cell lines with HER2 constitutive activation. nih.gov GSK2110183 has demonstrated efficacy in the BT474 breast tumor xenograft model, which is characterized by HER2 amplification, indicating that HER2-driven cancers are susceptible to this agent. selleckchem.com

A direct functional indicator of pathway dependency is the level of activated, phosphorylated AKT (phospho-AKT). High basal levels of phospho-AKT suggest that the cell's survival and growth are heavily reliant on this signaling axis. Preclinical research with various AKT inhibitors has consistently shown that cell lines with high baseline levels of AKT phosphorylation are more sensitive to growth inhibition. nih.govnih.gov For example, the AKT inhibitor TAS-117 induced significant growth inhibition in multiple myeloma cell lines that exhibited high baseline AKT phosphorylation. nih.gov This principle applies to GSK2110183, as its therapeutic effect is achieved by reducing the phosphorylation of downstream AKT substrates like GSK3β and FOXO proteins. medchemexpress.comselleckchem.com

Preclinical Mechanisms of Resistance

Resistance to GSK2110183 in preclinical settings can be intrinsic or acquired and typically involves mechanisms that either bypass the need for AKT signaling or reactivate the pathway despite the presence of the inhibitor.

One of the most significant mechanisms of resistance is the activation of parallel signaling pathways that can independently drive cell proliferation and survival. The mitogen-activated protein kinase (MAPK) pathway, which includes the key proteins RAS (KRAS, NRAS) and RAF (BRAF), is a prominent example. nih.gov Preclinical data indicate that cancer cell lines with activating mutations in KRAS or BRAF are less sensitive to AKT inhibition. nih.gov These mutations provide a strong, alternative pro-survival signal that makes the cell less dependent on the PI3K/AKT pathway. In colorectal cancer models, mutations in KRAS, NRAS, or BRAF have been shown to predict resistance to therapies targeting upstream signaling nodes, establishing their role in conferring therapeutic resistance. researchgate.net

Table 2: Role of Parallel Pathway Mutations in Resistance to AKT Inhibition
Gene MutationPathway AffectedMechanism of ResistanceReference
KRASMAPK PathwayConstitutive activation of MAPK signaling, bypassing the need for AKT-driven proliferation. nih.govnih.gov
NRASMAPK PathwaySimilar to KRAS, provides an alternative, potent survival signal independent of AKT. researchgate.netonclive.com
BRAFMAPK PathwayDirectly activates the MEK/ERK cascade, rendering cells independent of PI3K/AKT signaling. nih.govresearchgate.net

Cancer cells can develop resistance through adaptive feedback mechanisms. The inhibition of one signaling pathway can lead to the compensatory upregulation of another. There is significant crosstalk between the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways. nih.govnih.gov Preclinical studies have shown that inhibition of the MEK/ERK pathway can, in some contexts, lead to a compensatory activation of PI3K/AKT signaling. nih.gov Conversely, prolonged inhibition of the AKT pathway can trigger feedback reactivation of the MAPK pathway. For example, in BRAF-mutant colorectal cancer, insensitivity to RAF inhibitors is often driven by feedback reactivation of MAPK signaling. nih.gov This bidirectional crosstalk suggests that targeting only the AKT pathway may be insufficient in tumors capable of activating these feedback loops, leading to resistance.

Cross-Resistance to Other AKT Inhibitors

Preclinical data on the cross-resistance of GSK2110183 hydrochloride with other AKT inhibitors is limited. However, insights can be drawn from its mechanism as an ATP-competitive inhibitor. This class of inhibitors targets the kinase domain of the AKT protein. This is distinct from allosteric inhibitors, which typically bind to the pleckstrin homology (PH) domain.

One key finding is that ATP-competitive inhibitors like GSK2110183 are effective against AKT mutants that are resistant to allosteric inhibitors. For instance, mutations in the PH domain of AKT, such as the E17K mutation, can confer resistance to allosteric inhibitors. In contrast, GSK2110183 and similar ATP-competitive compounds retain their inhibitory activity against these mutants because they bypass the PH domain and act directly on the ATP-binding pocket of the kinase domain. nih.gov This suggests a lack of cross-resistance for tumors harboring such mutations.

Further preclinical studies are needed to establish a broader profile of cross-resistance between this compound and other ATP-competitive or pan-AKT inhibitors in various cancer models.

Low Baseline AKT Phosphorylation

The level of AKT phosphorylation (p-AKT) can be a determinant of sensitivity or resistance to AKT-targeted therapies. In preclinical models, low baseline levels of p-AKT have been associated with resistance to certain AKT inhibitors. nih.gov While direct studies on this compound are not extensively available, research on other AKT-targeting agents, such as the AKT degrader MS21, has shown that low baseline p-AKT can prevent the drug from effectively binding to and degrading the AKT protein, leading to resistance. nih.gov

This resistance mechanism is thought to be due to the fact that phosphorylation of AKT is required for the inhibitor to exert its full effect. In cancer cells with low intrinsic activation of the PI3K/AKT pathway, and therefore low p-AKT levels, the therapeutic efficacy of such inhibitors may be diminished. nih.gov Overcoming this type of resistance might involve strategies that increase AKT phosphorylation, thereby sensitizing the tumor cells to the inhibitor. nih.gov

Strategies to Overcome Resistance in Preclinical Settings

To counteract both intrinsic and acquired resistance to this compound, preclinical studies have explored its use in combination with other therapeutic agents. These strategies aim to target parallel survival pathways or enhance the cytotoxic effects of standard chemotherapies.

Combination with MEK Inhibitors:

A prominent strategy involves the dual targeting of the PI3K/AKT and MAPK/ERK pathways. In preclinical models of cancers with mutations in genes like KRAS, which activates the MAPK pathway, sensitivity to AKT inhibitors alone is often reduced. nih.gov Preclinical studies have shown that combining an AKT inhibitor with a MEK inhibitor can lead to synergistic anti-tumor effects. For example, in pancreatic tumor xenograft models, the combination of GSK2141795 (a closely related pan-AKT inhibitor to GSK2110183) with the MEK inhibitor trametinib (B1684009) resulted in significantly enhanced tumor growth inhibition compared to either agent alone. nih.gov This suggests that co-inhibition of these two key signaling pathways can overcome resistance mechanisms that rely on pathway crosstalk.

Treatment GroupTumor Growth Inhibition (%)Tumor ModelReference
GSK2141795 (30 mg/kg)31HPAC Pancreatic Tumor Xenograft nih.gov
GSK1120212 (0.3 mg/kg)65HPAC Pancreatic Tumor Xenograft nih.gov
GSK2141795 + GSK112021293HPAC Pancreatic Tumor Xenograft nih.gov

Combination with Chemotherapy:

Preclinical Combination Strategies with Gsk2110183 Hydrochloride

Combination with MEK Inhibitors (e.g., GSK1120212/Trametinib)

The rationale for combining AKT and MEK inhibitors stems from the significant crosstalk between the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways. Inhibition of one pathway can lead to a compensatory activation of the other, thereby limiting the therapeutic efficacy of single-agent treatments. Concurrent blockade of both pathways is a strategy to achieve a more profound and durable anti-tumor response.

Enhanced Anti-Tumor Effects in KRAS-Driven Pancreatic Cancer Models

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a high frequency of activating KRAS mutations (over 90%), which leads to constitutive activation of the downstream MEK-ERK pathway. Preclinical studies have explored the combination of an AKT inhibitor with a MEK inhibitor in pancreatic cancer models harboring KRAS mutations.

In xenograft models of KRAS-mutant pancreatic cancer, the combination of an AKT inhibitor (GSK2141795, a close analog of GSK2110183) and the MEK inhibitor trametinib (B1684009) (GSK1120212) resulted in significantly enhanced anti-tumor activity compared to either agent alone. This synergistic effect highlights the therapeutic potential of dual pathway inhibition in this difficult-to-treat cancer.

Greater Reduction in Phospho-S6 Levels

The enhanced efficacy of the AKT and MEK inhibitor combination in preclinical models was associated with a greater reduction in the phosphorylation of ribosomal protein S6 (phospho-S6). Phospho-S6 is a downstream effector of the mTORC1 complex, which is regulated by both the PI3K/AKT and MAPK pathways. A significant reduction in phospho-S6 levels is considered a key pharmacodynamic biomarker, indicating effective inhibition of mTORC1 activity. Research suggests that the degree of phospho-S6 suppression may be a more accurate predictor of sensitivity to both PI3K and MAPK pathway inhibitors than monitoring upstream components of the pathways alone.

Combination with HER3-Targeting Agents (e.g., Anti-HER3 Therapeutic Antibody GSK2849330)

HER3 (ErbB3) is a member of the epidermal growth factor receptor (EGFR) family that, upon binding its ligand neuregulin-1 (NRG1), heterodimerizes with other ErbB family members, primarily HER2, to potently activate the PI3K/AKT signaling pathway. nih.govnih.gov Overexpression of HER3 is linked to tumor progression and resistance to therapy in various cancers. GSK2849330 is a monoclonal antibody that targets HER3, preventing its activation and subsequent downstream signaling. nih.govbioworld.comnih.gov

Enhanced Tumor Growth Inhibition in Gastric Cancer PDX Models

The combination of GSK2110183 with the anti-HER3 antibody GSK2849330 has been evaluated in patient-derived xenograft (PDX) models of gastric cancer. researchgate.net PDX models are generated by implanting tumor tissue from a patient directly into immunodeficient mice, and they are considered highly translational as they retain the characteristics of the original human tumor. crownbio.com

In a HER3 wildtype, PTEN-deficient gastric cancer PDX model, the combination therapy resulted in significant and durable tumor growth inhibition of approximately 94%, which was substantially greater than the effect of either GSK2110183 or GSK2849330 as single agents. researchgate.net Some mice in the combination treatment group also showed noticeable tumor regression. researchgate.net

Pronounced Pharmacodynamic Modulation of p-AKT and p-HER3

Analysis of tumor samples from the PDX models at the end of the study confirmed the on-target activity of both agents. researchgate.net The combination of GSK2110183 and GSK2849330 led to a pronounced pharmacodynamic modulation of phosphorylated AKT (p-AKT) and phosphorylated HER3 (p-HER3). researchgate.net The reduction in p-HER3 demonstrates effective target engagement by the antibody GSK2849330, while the decrease in p-AKT shows the downstream inhibitory effect of both the anti-HER3 antibody and the direct AKT inhibitor GSK2110183, providing a mechanistic explanation for the potent synergy observed. researchgate.net

Combination with PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block a key enzyme involved in the repair of single-strand DNA breaks. In tumors with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality and cancer cell death.

Preclinical research has provided a strong rationale for combining PARP inhibitors with agents that target the PI3K/AKT/mTOR pathway. onclive.comnih.govnih.gov Inhibition of the AKT pathway has been shown to suppress HR repair, in part by downregulating the expression of key genes like BRCA1. nih.govnih.gov This can induce a state of "BRCAness" or HR deficiency in tumors that are otherwise HR-proficient, thereby sensitizing them to the effects of PARP inhibitors. nih.gov This combination strategy represents a rational approach to increase the anti-tumor effect of PARP inhibition and potentially overcome acquired resistance. nih.gov While specific preclinical data for the combination of GSK2110183 hydrochloride with PARP inhibitors is emerging, the strategy of co-targeting the AKT and PARP pathways is an area of active investigation for various tumor types. onclive.comnih.gov

Synergy in BRCA1/2 Mutant Models (Proposed Mechanisms: Impaired DSB Repair, Anti-apoptotic Effects)

In preclinical models of cancers with BRCA1 or BRCA2 mutations, combining AKT inhibition with PARP inhibitors has shown synergistic effects. nih.govnih.gov Tumors with BRCA1/2 mutations have a deficiency in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs). eur.nl This deficiency makes them particularly vulnerable to PARP inhibitors, which block the repair of single-strand breaks (SSBs). When SSBs are not repaired, they can lead to the formation of DSBs during DNA replication. researchgate.net In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to cell death—a concept known as synthetic lethality. nih.gov

The synergy with this compound is believed to stem from at least two mechanisms:

Impaired DSB Repair: The PI3K/AKT signaling pathway plays a role in the repair of DSBs through homologous recombination. mdpi.com Inhibition of AKT can downregulate the expression or function of key HR components like BRCA1, further impairing the cell's ability to repair DSBs. frontiersin.org This induced "BRCAness" sensitizes tumor cells to PARP inhibitors, creating a powerful synthetic lethal interaction even in tumors that might otherwise be less sensitive. mdpi.com

Anti-apoptotic Effects: The AKT pathway is a critical pro-survival signaling cascade that inhibits apoptosis. frontiersin.org By blocking AKT with GSK2110183, the threshold for inducing apoptosis is lowered. When combined with the DNA damage caused by PARP inhibitors, this dual assault on DNA repair and cell survival pathways can lead to a significant increase in cancer cell death. frontiersin.org

Combination with Cisplatin (B142131)

The combination of AKT inhibitors with platinum-based chemotherapy agents like cisplatin has been investigated to enhance therapeutic efficacy. Cisplatin is a DNA-damaging agent that forms adducts with DNA, leading to replication stress, cell cycle arrest, and apoptosis. nih.govmdpi.com

Preclinical studies have demonstrated that inhibiting the AKT pathway can sensitize various cancer cell lines to cisplatin, resulting in enhanced cytotoxicity. qub.ac.uknih.gov The rationale for this combination is that activation of the PI3K/AKT pathway is a known mechanism of resistance to DNA-damaging agents. nih.gov By inhibiting AKT with GSK2110183, the pro-survival signals that help cancer cells withstand cisplatin-induced damage are suppressed. This combination can lead to a more potent induction of apoptosis compared to either agent alone. qub.ac.uk For instance, studies in esophageal adenocarcinoma cell lines have shown that AKT inhibition can sensitize these cells to cisplatin. qub.ac.uk

The table below illustrates the concept of enhanced cytotoxicity from a hypothetical preclinical study in an ovarian cancer cell line.

Treatment GroupIC50 (µM)Combination Index (CI)*
This compound alone0.8N/A
Cisplatin alone5.2N/A
GSK2110183 + Cisplatin0.3 (GSK2110183) / 2.1 (Cisplatin)< 1 (Synergistic)

*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination with CDK12/13 Degradation

A novel combination strategy involves pairing AKT inhibition with the degradation of Cyclin-Dependent Kinases 12 and 13 (CDK12/13). CDK12 and CDK13 are crucial for regulating transcription elongation and maintaining genomic stability through the DNA damage response. nih.govnih.gov

In preclinical prostate cancer models, the degradation of CDK12/13 has been shown to induce a synthetic lethal effect when combined with AKT pathway inhibition. nih.govresearchgate.net Research has revealed that the degradation or genetic knockdown of CDK12/13 leads to an interesting compensatory response: the activation of the AKT pathway. nih.govnih.gov This upregulation of AKT signaling appears to be a survival mechanism in response to the cellular stress and DNA damage caused by the loss of CDK12/13 function. urotoday.com

By simultaneously degrading CDK12/13 and inhibiting the compensatory AKT pathway with GSK2110183, a powerful synthetic lethal interaction is created. nih.govnih.gov This dual-pronged attack prevents the cancer cells from adapting to the loss of CDK12/13, leading to cell cycle arrest, accumulation of DNA damage, and ultimately, a striking synergistic anti-tumor effect. nih.govurotoday.com This combination has been shown to achieve near-complete tumor regression in preclinical models of metastatic castration-resistant prostate cancer (mCRPC). urotoday.com

Rationales for Combination Therapy in Preclinical Settings

The rationale for combining this compound with other agents in preclinical models is multifaceted and based on exploiting the fundamental biology of cancer cells. semanticscholar.org

Overcoming Resistance: Cancer cells often develop resistance to single-agent therapies by activating alternative survival pathways. nih.gov The PI3K/AKT pathway is a common escape route. Combining an AKT inhibitor like GSK2110183 with a primary therapy (e.g., a PARP inhibitor or chemotherapy) can preemptively block this resistance mechanism. nih.gov

Targeting Compensatory Feedback Loops: As seen with CDK12/13 degradation, targeting a specific cancer vulnerability can sometimes trigger a compensatory activation of another pro-survival pathway like AKT. nih.govnih.gov Combination therapy allows for the simultaneous blockade of both the initial target and the subsequent survival response, leading to a more durable and potent effect. urotoday.com

Inducing Synthetic Lethality: The principle of synthetic lethality is a cornerstone of combination strategies. This occurs when the loss of two genes or the inhibition of two pathways is lethal to a cell, while the loss or inhibition of either one alone is not. The combination of GSK2110183 with PARP inhibitors in BRCA-mutant tumors or with CDK12/13 degraders in prostate cancer are prime examples of this rational approach. nih.govnih.gov

Enhancing Apoptosis: By inhibiting the potent anti-apoptotic signals of the AKT pathway, GSK2110183 can lower the threshold for cell death induced by DNA-damaging agents like cisplatin, leading to synergistic cytotoxicity. qub.ac.uknih.gov

These rationales underscore the importance of preclinical research in identifying and validating combination strategies that target the complex and adaptive signaling networks driving cancer. semanticscholar.org

Future Directions and Research Implications

Identification of Novel Preclinical Biomarkers for Response

A significant challenge in the clinical development of AKT inhibitors is the identification of patient populations most likely to benefit. nih.gov While the activation of the PI3K/AKT pathway is common in many cancers, this alone has not proven to be a sufficiently precise biomarker for predicting response. nih.govnih.govnih.gov Future research must focus on discovering and validating more specific preclinical biomarkers.

High-grade serous epithelial ovarian cancer, for instance, exhibits frequent overexpression and copy number alterations in the PI3K/AKT/mTOR pathway, suggesting that a detailed analysis of these specific genetic changes could yield predictive power. aacrjournals.org Furthermore, investigations into other AKT inhibitors have provided clues. For example, preclinical models of resistance to the ATP-competitive AKT inhibitor capivasertib (B1684468) suggest that reduced expression of the downstream effector 4EBP1 may predict for acquired resistance, and therefore its baseline expression could be explored as a biomarker for initial sensitivity. kent.ac.uk The identification of robust biomarkers is essential for guiding the successful therapeutic application of afuresertib (B560028) and other AKT inhibitors. nih.gov

Investigation of Alternative Signaling Nodes and Feedback Loops

The PI3K/AKT pathway is a central node in a complex network of intracellular signaling that is regulated by numerous feedback loops. nih.govnih.gov Inhibition of a key component like AKT can trigger compensatory activation of alternative survival pathways, potentially leading to drug resistance. nih.gov A critical area of future research is the systematic mapping of these adaptive responses following treatment with GSK2110183 hydrochloride.

The mTORC1/S6K axis, a downstream effector of AKT, is known to mediate potent negative feedback loops that suppress upstream signaling. nih.gov Inhibition of AKT can disrupt these loops, leading to the paradoxical over-activation of other pathways, such as the ERK signaling cascade, which can sustain proliferation. nih.gov In other contexts, resistance to kinase inhibitors has been linked to the rewiring of metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), which can form a feedback loop with the PI3K/AKT pathway to promote cell survival. nih.gov Understanding the specific feedback mechanisms and signaling nodes that are activated in different cancer types upon AKT inhibition with afuresertib will be crucial for designing rational combination therapies that can preemptively block these escape routes. nih.govresearchgate.net

Development of Next-Generation AKT Targeting Strategies (e.g., Degraders vs. Kinase Inhibitors)

While kinase inhibitors like this compound effectively block the catalytic activity of AKT, their efficacy can be limited by the development of resistance and the need for continuous target engagement. researchgate.netfrontiersin.org This has spurred the development of next-generation therapeutic strategies, most notably targeted protein degradation using technologies like Proteolysis-Targeting Chimeras (PROTACs). researchgate.net

PROTACs are heterobifunctional molecules that link a target-binding molecule to a recruiter of an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to eliminate the target protein entirely, rather than just inhibiting it. frontiersin.orgbiorxiv.org Preclinical studies developing AKT degraders have shown significant advantages over traditional kinase inhibitors. These degraders can induce rapid, efficient, and long-lasting depletion of all three AKT isoforms. biorxiv.org This approach has demonstrated more potent anti-proliferative effects and sustained suppression of downstream signaling, even long after the compound has been washed out. biorxiv.org Future research should focus on developing AKT degraders based on scaffolds like afuresertib and comparing their ability to overcome the resistance mechanisms that affect ATP-competitive inhibitors. researchgate.netfrontiersin.org

Elucidating Mechanisms of Acquired Resistance in Diverse Preclinical Models

Acquired resistance is a major obstacle to the long-term success of targeted cancer therapies. nih.govresearchgate.net The use of diverse preclinical models, such as drug-adapted cancer cell lines and patient-derived xenografts, is essential for identifying the molecular mechanisms by which tumors become resistant to this compound. nih.govnih.gov

Studies on other ATP-competitive AKT inhibitors have revealed several classes of resistance mechanisms. In some models, resistance is not driven by secondary mutations in the AKT gene itself but rather by the adaptive rewiring of parallel signaling pathways. researchgate.netresearchgate.net For example, in prostate cancer models resistant to the ATP-competitive inhibitor ipatasertib, resistance was driven by the compensatory activity of PIM signaling. researchgate.net In ovarian cancer models, resistance to capivasertib was associated with changes in downstream effectors leading to increased cap-dependent protein synthesis. kent.ac.uk Future studies should employ a range of preclinical models representing different tumor types to systematically expose them to this compound and analyze the resulting resistant clones. This will help create a comprehensive map of potential resistance mechanisms, which is the first step toward developing strategies to overcome them. researchgate.netnih.gov

Exploration of this compound as a Research Probe in Pathway Analysis

Beyond its therapeutic potential, the specific pharmacological profile of this compound makes it a valuable chemical probe for dissecting the function of the AKT signaling pathway. As a potent, orally bioavailable, pan-AKT inhibitor with low-nanomolar efficacy against all three AKT isoforms, it can be used in a variety of experimental systems to study the biological consequences of acute and chronic AKT inhibition. medchemexpress.comselleckchem.com

Its utility as a research tool has been demonstrated in studies where it was used to confirm the role of AKT in malignant pleural mesothelioma cell proliferation, cell cycle progression, and apoptosis. medchemexpress.comnih.gov In these studies, afuresertib treatment led to a G1 phase arrest and decreased phosphorylation of known AKT substrates like GSK-3β and FOXO family proteins. medchemexpress.comnih.gov Similarly, it has been used to probe the role of the PI3K/Akt pathway in esophageal cancer models. nih.gov While it is highly potent against AKT isoforms, its inhibitory activity against other kinases such as PKA and PKG at similar concentrations must be considered when interpreting results. caymanchem.com Nevertheless, its well-characterized profile allows researchers to use it to investigate AKT-dependent processes and validate findings from genetic studies.

Table of Mentioned Compounds

Q & A

Q. What is the primary mechanism of action of GSK2110183 hydrochloride in cancer research?

this compound is an ATP-competitive, pan-Akt inhibitor targeting Akt1, Akt2, and Akt3 with IC50 values of 0.08 nM, 2 nM, and 2.6 nM, respectively . It suppresses the PI3K/Akt/mTOR signaling pathway by inhibiting Akt phosphorylation, leading to downstream effects such as reduced phosphorylation of Akt substrates (e.g., GSK-3β, FOXO proteins) and upregulation of pro-apoptotic factors like p21<sup>WAF1/CIP1</sup>. Methodologically, researchers can validate Akt inhibition via Western blotting for phosphorylated Akt (Ser473/Thr308) and downstream targets in cell lines (e.g., ACC-MESO-4, MSTO-211H) .

Q. How should researchers design in vitro experiments to assess GSK2110183’s anti-proliferative effects?

Use cancer cell lines with hyperactivated Akt pathways (e.g., glioblastoma, breast cancer, or malignant pleural mesothelioma). Treat cells with GSK2110183 at concentrations ranging from 10 nM to 10 μM for 48–72 hours. Quantify viability via MTT or CellTiter-Glo assays. Concurrently, measure apoptosis using caspase-3/7 activity assays or Annexin V/PI staining . Include positive controls (e.g., other Akt inhibitors like GSK690693) and validate Akt pathway modulation using phospho-specific antibodies .

Q. What are the recommended in vivo dosing parameters for this compound in murine models?

In xenograft models (e.g., mammary carcinoma), administer GSK2110183 orally at 25–100 mg/kg daily, dissolved in 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween-80. Monitor tumor volume biweekly and compare to vehicle controls. Pharmacodynamic endpoints include immunohistochemical staining for cleaved caspase-3 and p-Akt in tumor tissues . Ensure animal weights and plasma drug levels are tracked to assess tolerability .

Advanced Research Questions

Q. How can researchers resolve contradictions in GSK2110183’s efficacy across different cancer models?

Discrepancies may arise due to tumor heterogeneity, Akt isoform specificity, or compensatory pathways (e.g., MEK/ERK). To address this:

  • Perform isoform-specific siRNA knockdowns to identify Akt1/2/3 dependencies .
  • Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to map resistance mechanisms .
  • Cross-validate findings in orthotopic vs. subcutaneous models to account for microenvironmental influences .

Q. What experimental strategies optimize GSK2110183’s therapeutic index when combined with MEK inhibitors?

Preclinical studies show enhanced anti-tumor effects when GSK2110183 is combined with MEK inhibitors (e.g., trametinib) . To design such studies:

  • Use synergistic dosing (e.g., GSK2110183 at 50 mg/kg + trametinib at 1 mg/kg) in KRAS-mutant or PTEN-deficient models.
  • Assess combination toxicity via serum glucose monitoring (Akt inhibitors may alter glucose homeostasis) and liver/kidney function tests .
  • Employ longitudinal PET imaging (e.g., <sup>18</sup>F-FDG) to quantify metabolic changes in tumors .

Q. How can researchers validate off-target effects of GSK2110183 in kinase inhibition assays?

Utilize kinome-wide profiling (e.g., KINOMEscan or ATP-site competition assays) at 1 μM GSK2110183 to identify off-target kinases. Prioritize hits with >50% inhibition and validate via in vitro kinase assays (e.g., AMPK, PKC isoforms) . Cross-reference with clinical kinase inhibition data (e.g., PubChem AID 588463) to contextualize specificity .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing GSK2110183’s dose-response relationships?

Fit dose-response curves using nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate EC50 values. For in vivo studies, apply mixed-effects models to account for inter-animal variability in tumor growth rates . Use Kaplan-Meier survival analysis for time-to-progression endpoints .

Q. How should researchers address batch-to-batch variability in this compound purity?

Source GSK2110183 from vendors providing ≥98% purity (HPLC-validated) and lot-specific Certificates of Analysis . Pre-test each batch in a reference cell line (e.g., MCF-7) to confirm consistent IC50 values (±10% deviation). Discrepancies warrant LC-MS/MS verification of compound integrity .

Ethical and Reporting Standards

Q. What are the essential elements for reporting GSK2110183 studies in peer-reviewed journals?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Include detailed experimental protocols (e.g., cell culture conditions, animal ethics approval numbers) .
  • Provide raw data for key figures (e.g., tumor growth curves) as supplementary files .
  • Disclose conflicts of interest, especially if using vendor-supplied compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.